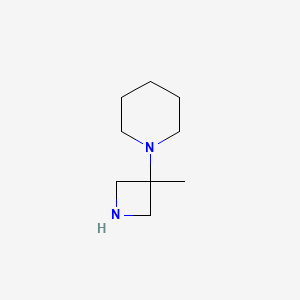

1-(3-METHYL-3-AZETIDINYL)-PIPERIDINE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-methylazetidin-3-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-9(7-10-8-9)11-5-3-2-4-6-11/h10H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRSGPLWMHWNZFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)N2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40702576 | |

| Record name | 1-(3-Methylazetidin-3-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40702576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24083-68-9 | |

| Record name | 1-(3-Methylazetidin-3-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40702576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Significance of Azetidine and Piperidine Motifs in Medicinal Chemistry

The fields of organic synthesis and medicinal chemistry extensively utilize four-membered heterocycles like azetidines. rsc.org The inclusion of azetidine (B1206935) and piperidine (B6355638) rings in molecular design is a well-established strategy for developing novel therapeutic agents. These saturated heterocycles offer unique three-dimensional structures that can effectively probe the binding sites of biological targets.

The azetidine ring, a four-membered heterocycle containing a nitrogen atom, is valued in drug design for several key reasons. rsc.orgenamine.net Its strained ring system provides a rigid scaffold that can help in achieving a desired conformation for optimal interaction with a biological target. enamine.netnih.gov This conformational rigidity can lead to higher binding affinity and improved selectivity. enamine.net The presence of the nitrogen atom also offers a site for synthetic modification and can act as a basic center in target molecules. nih.gov Numerous marketed drugs and clinical candidates incorporate the azetidine motif, highlighting its importance in medicinal chemistry. nih.gov

Similarly, the piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most prevalent structural motifs found in pharmaceuticals. researchgate.netmdpi.com Its chair-like conformation allows for diverse substitution patterns, enabling the creation of a wide array of molecular shapes and functionalities. nih.gov Piperidine derivatives have demonstrated a broad spectrum of biological activities, including uses as anticancer, antiviral, and analgesic agents. researchgate.net The piperidine scaffold is a cornerstone in the development of drugs targeting the central nervous system (CNS) and other therapeutic areas. researchgate.netarizona.edu

Overview of Azetidine Piperidine Hybrid Scaffolds in Drug Discovery Efforts

Strategies for Azetidine Ring Construction within Hybrid Systems

Electrophilic Azetidinylation Protocols

The synthesis of 3-aminoazetidines can be achieved through the direct displacement of an azetidine electrophile with an amine nucleophile. chemrxiv.org A common approach involves the use of 1-benzhydrylazetidin-3-yl methanesulfonate (B1217627), a commercially available intermediate, which reacts with various amines. chemrxiv.org For instance, the reaction of this mesylate with piperidine can produce 1-(1-benzhydrylazetidin-3-yl)piperidine. chemrxiv.org The yield of this displacement reaction can be significantly improved by adjusting the stoichiometry of the amine nucleophile. chemrxiv.org For example, using two equivalents of piperidine without a Hunig's base afforded a 72% isolated yield of the desired product after column chromatography. chemrxiv.org This method is applicable to a range of simple cyclic amines, which generally provide good isolated yields. chemrxiv.org

Strain-Release Functionalization of Azabicyclo[1.1.0]butanes

The high ring strain of 1-azabicyclo[1.1.0]butanes (ABBs) makes them valuable precursors for the synthesis of functionalized azetidines. scilit.combris.ac.uk The transformations of ABBs typically proceed through the cleavage of the C3-N bond, enabling the 1,3-functionalization of the azetidine ring. arkat-usa.org This strain-release-driven functionalization has emerged as a powerful strategy for creating diverse 1,3-functionalized azetidines. scilit.com

One approach involves the activation of the ABB nitrogen atom with an electrophile, followed by a nucleophilic attack on the resulting azoniabicyclo[1.1.0]butane intermediate. nih.gov Alternatively, nucleophilic addition to the ABB followed by functionalization of the nitrogen with an electrophile can be employed. nih.gov Recent advancements have shown that direct N–SF5 bond formation can be accomplished through the strain-release pentafluorosulfanylation of 3-aryl [1.1.0]azabicyclobutanes. chemrxiv.org

A particularly relevant strategy for synthesizing analogues involves the generation of (1-azabicyclo[1.1.0]butan-3-yl)lithium, which can be trapped with various electrophiles. arkat-usa.org For example, a telescoped flow process for the generation, lithiation, and functionalization of ABBs has been developed. arkat-usa.org The reaction of ABBs with aryl Grignard reagents has also been explored for the preparation of 1,3-bisarylated azetidines. arkat-usa.org The strain-release approach offers a compelling alternative to traditional displacement reactions, sometimes providing better yields. chemrxiv.org

| Precursor | Reagent | Product | Yield | Reference |

| 1-Benzhydrylazetidin-3-yl methanesulfonate | Piperidine (2 equiv.) | 1-(1-Benzhydrylazetidin-3-yl)piperidine | 72% | chemrxiv.org |

| 3-Phenyl-1-azabicyclo[1.1.0]butane | SF5Cl, blue LEDs | N-SF5-3-chloro-3-phenylazetidine | 74% | chemrxiv.org |

| 1-Azabicyclo[1.1.0]butane | Aryl Grignard Reagents | 1,3-Bisarylated azetidines | N/A | arkat-usa.org |

Intramolecular Cyclization Reactions for Azetidine Formation

The construction of the azetidine ring can also be accomplished through intramolecular cyclization reactions, a common strategy for forming strained rings. nih.govacs.org These methods often involve the cyclization of a linear precursor that contains a nitrogen nucleophile and a carbon atom with a suitable leaving group. nih.gov

One such method is the La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines, which yields azetidines in high yields. nih.gov This reaction is notable for its tolerance of acid-sensitive and Lewis basic functional groups. nih.gov Another approach is the base-mediated intramolecular cyclization of complex starting materials, which has been used to access azetidine-2-carbonitriles. acs.org

More recently, palladium-catalyzed intramolecular amination of unactivated C-H bonds at the γ-position of picolinamide-protected amines has been shown to produce azetidines. organic-chemistry.org Furthermore, a [3+1] ring expansion of methylene (B1212753) aziridines with rhodium-bound carbenes provides a stereoselective route to highly substituted methylene azetidines. nih.gov Intramolecular amination of organoboronates, proceeding through a 1,2-metalate shift of an aminoboron "ate" complex, is another viable pathway to azetidines. organic-chemistry.org

Approaches for Piperidine Ring Functionalization

The synthesis of the target compound and its analogues can also be approached by modifying a pre-existing piperidine ring. This involves forming a C-N bond between the piperidine nitrogen and the C3-position of a methyl-azetidine precursor. Key methods include aza-Michael additions and reductive amination or alkylation strategies.

Aza-Michael Addition Reactions for Piperidine Derivatives

The aza-Michael addition, or the conjugate addition of an amine to an electron-deficient alkene, is a powerful tool for forming C-N bonds. mdpi.com This strategy has been applied to the synthesis of various heterocyclic derivatives, including those containing azetidine and piperidine rings. mdpi.com

A relevant example is the aza-Michael addition of NH-heterocycles, such as piperidine, to methyl 2-(azetidin-3-ylidene)acetates. mdpi.com This reaction proceeds efficiently, with the addition of piperidine to a Boc-protected azetidinylidene acetate (B1210297) yielding the corresponding 1-(azetidin-3-yl)piperidine (B158807) derivative in 75% yield. mdpi.com The intramolecular version of the aza-Michael reaction is also widely used for the synthesis of piperidines. ntu.edu.sgnih.govrsc.org These reactions can be catalyzed by bases or organocatalysts to achieve high diastereoselectivity and enantioselectivity. nih.gov For instance, the use of TBAF as a base has been successful in the large-scale synthesis of 2,6-trans-piperidines. nih.gov

| Michael Acceptor | Nucleophile | Product | Yield | Reference |

| Methyl 2-(1-Boc-azetidin-3-ylidene)acetate | Piperidine | Methyl 2-(1-(1-Boc-azetidin-3-yl)piperidin-1-yl)acetate | 75% | mdpi.com |

| N-tethered alkene | Internal amine | 2,6-trans-piperidine | Good | nih.gov |

Reductive Amination and Alkylation Strategies on Piperidine Nitrogen

Reductive amination is a versatile two-step process that involves the reaction of an amine with a carbonyl compound to form an imine or iminium ion, which is then reduced to a new amine. researchgate.netmasterorganicchemistry.com This method is highly effective for synthesizing substituted amines and avoids the issue of over-alkylation often seen with direct alkylation. masterorganicchemistry.com To synthesize the target compound, piperidine could be reacted with a precursor such as 3-methyl-azetidin-3-one, followed by reduction with agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The reductive amination of N-Boc-piperidin-4-one with various anilines is a well-established procedure for creating 4-amino-piperidine derivatives. researchgate.netnih.gov

Direct N-alkylation of piperidine is another common strategy. researchgate.net This typically involves reacting piperidine with an alkyl halide or a substrate with another suitable leaving group. researchgate.net For the synthesis of this compound, this would entail reacting piperidine with a 3-methyl-azetidine bearing an electrophilic center at the 3-position. The reaction of piperidine with 1-benzhydrylazetidin-3-yl methanesulfonate serves as a prime example of this type of transformation. chemrxiv.org The conditions for N-alkylation can be controlled to favor monoalkylation, for example, by the slow addition of the alkylating agent to an excess of the amine. researchgate.net Various bases like K₂CO₃ or NaH can be used to facilitate the reaction. researchgate.net

| Piperidine Derivative | Carbonyl/Electrophile | Reducing Agent/Base | Product Class | Reference |

| Piperidine | 3-Methyl-azetidin-3-one | NaBH₃CN | Tertiary Amine | researchgate.netmasterorganicchemistry.com |

| N-Boc-piperidin-4-one | 3,4-Dichloroaniline | NaBH(OAc)₃ | N-Aryl-piperidin-4-amine | researchgate.net |

| Piperidine | Alkyl bromide/iodide | K₂CO₃ | N-Alkylpiperidine | researchgate.net |

| Unsubstituted piperidine | Various aldehydes | N/A (followed by reduction) | N-Substituted piperidines | nih.gov |

Convergent and Divergent Synthetic Pathways to Azetidine-Piperidine Scaffolds

The construction of molecules incorporating both an azetidine and a piperidine ring, such as this compound, can be achieved through either convergent or divergent synthetic strategies. These approaches offer flexibility in accessing the target scaffold and its derivatives.

A divergent synthesis typically begins with a common, densely functionalized core, which is then elaborated into a variety of distinct structures. nih.govresearchgate.net In the context of the azetidine-piperidine scaffold, a synthesis could commence with a functionalized 3-methylazetidine (B2440550) core. This core can be diversified through various reactions to build a library of fused, spirocyclic, or bridged ring systems. nih.govnih.gov For instance, a key intermediate like a nosyl-protected 3-amino-3-methylazetidine could be subjected to different reaction partners and conditions to yield a range of complex molecules.

Conversely, a convergent synthesis involves the independent preparation of two or more complex fragments that are then joined together in the final stages of the synthesis. researchgate.net For the this compound scaffold, this would typically involve the synthesis of a 3-methylazetidine fragment and a piperidine fragment, which are then coupled. A common coupling reaction for such a scaffold is reductive amination between a piperidone and 3-amino-3-methylazetidine or an N-alkylation reaction between piperidine and a reactive 3-substituted azetidine (e.g., 3-mesyloxy-3-methylazetidine).

Recent studies have also explored tunable reactivity pathways where the choice of catalyst or reagent can direct a common intermediate towards different ring sizes, representing a divergent approach from a single precursor. chemrxiv.org For example, the reaction of a methyleneaziridine with a vinyl diazoester can be tuned with different rhodium catalysts to selectively produce either azetidine or piperidine derivatives, highlighting the fine control that can be achieved in these synthetic pathways. chemrxiv.org

Modular Synthesis of Functionalized Derivatives

Modular synthesis is a powerful strategy that allows for the systematic construction of a library of related compounds by combining different building blocks or "modules." This approach is particularly well-suited for exploring the chemical space around the this compound core for medicinal chemistry applications. nih.govnih.gov

The synthesis can be designed so that either the azetidine or the piperidine ring serves as the central scaffold, with the other ring being introduced as a module. For example, starting with piperidine or one of its functionalized derivatives, a 3-methylazetidinyl group can be installed. Alternatively, a pre-formed 3-methyl-3-aminoazetidine can be reacted with a variety of substituted piperidones or other electrophilic piperidine precursors. nih.gov

This modularity enables the rapid generation of analogues with diverse functionalities. Substituents can be introduced on either ring system to modulate physicochemical properties. For instance, a library of compounds could be created by reacting a single azetidine precursor with a collection of differently substituted piperidine building blocks. The table below illustrates a representative modular approach where a core amine is reacted with various partners.

| Azetidine Precursor | Piperidine Reagent | Reaction Type | Potential Product Feature |

|---|---|---|---|

| 3-Amino-3-methylazetidine | 1-Boc-4-piperidone | Reductive Amination | N-protected piperidine for further functionalization |

| 3-Amino-3-methylazetidine | 4-Chloropyridine | Nucleophilic Aromatic Substitution | Aromatic piperidine analogue (pyridinamine) |

| 1-Boc-3-mesyloxy-3-methylazetidine | Piperidine | N-Alkylation | Direct formation of the core scaffold |

| 1-Boc-3-methylazetidin-3-ol | Piperidine | Mitsunobu Reaction | Coupling of alcohol and amine |

Stereoselective and Chiral Synthesis Considerations

The presence of a stereocenter at the C3 position of the this compound scaffold introduces the need for stereoselective and chiral synthesis strategies to access enantiomerically pure compounds. The synthesis of chiral N-heterocycles is a significant focus in pharmaceutical development. nih.gov

Accessing enantiopure azetidines can be challenging but is often achieved by starting from chiral precursors, such as β-amino alcohols. nih.govresearchgate.net An enantiopure starting material ensures that the stereochemistry of the azetidine ring is set from the beginning of the synthetic sequence. Subsequent reactions to couple the azetidine with the piperidine ring must then be chosen to avoid racemization of the existing stereocenter.

Another major strategy is asymmetric catalysis, where a chiral catalyst is used to induce enantioselectivity in a key bond-forming step. For related heterocyclic systems like piperidines, copper-catalyzed asymmetric cyclization reactions have been developed to produce chiral products with high enantioselectivity. nih.gov Similarly, asymmetric aza-Michael additions or ring-closing metathesis reactions using chiral catalysts could be envisioned for constructing the chiral azetidine or piperidine rings. researchgate.net Chiral oxazolopiperidone lactams have also been employed as versatile intermediates that allow for the controlled, stereoselective introduction of substituents to create enantiopure piperidines. researchgate.net

The choice of synthetic route has significant implications for the final stereochemical outcome. For example, an asymmetric synthesis of substituted piperidines can be achieved with high efficiency and stereoselectivity by reacting chiral amines with nitroalkenes and Michael acceptors. researchgate.net This highlights that the chirality can be sourced from a readily available chiral amine, which then directs the formation of the new stereocenters in the piperidine ring. researchgate.net

The table below summarizes key considerations for stereoselective approaches.

| Strategy | Description | Example Application | Reference Concept |

|---|---|---|---|

| Chiral Pool Synthesis | Utilizes enantiomerically pure starting materials derived from natural sources. | Synthesis starting from a chiral β-amino alcohol to form the 3-methylazetidine ring. | nih.gov |

| Asymmetric Catalysis | A chiral catalyst creates a chiral product from an achiral or racemic substrate. | Copper-catalyzed asymmetric aminoboration to form a chiral piperidine ring before coupling. | nih.gov |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. | Use of chiral oxazolopiperidone lactams to control substituent stereochemistry on the piperidine ring. | researchgate.net |

| Diastereoselective Resolution | Separation of a racemic mixture by converting the enantiomers into diastereomers, which have different physical properties. | Reacting racemic 3-amino-3-methylazetidine with a chiral acid to form diastereomeric salts that can be separated by crystallization. | N/A |

Structure Activity Relationship Sar Studies of 1 3 Methyl 3 Azetidinyl Piperidine Analogues

Influence of Azetidine (B1206935) Ring Modifications on Biological Potency

The azetidine ring, a four-membered nitrogen-containing heterocycle, serves as a crucial scaffold in many biologically active compounds. researchgate.netacs.org Its strained nature and three-dimensional geometry can be exploited to confer unique pharmacological characteristics. researchgate.net Modifications to the azetidine ring of 1-(3-methyl-3-azetidinyl)-piperidine analogues, particularly at the 3-position, can significantly impact biological potency.

In a study of novel 3-substituted azetidine derivatives as triple reuptake inhibitors (TRIs), the nature of the substituent at the C3 position of the azetidine ring was found to be a key determinant of activity at the serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters. While not direct analogues of this compound, these findings on a 3-substituted azetidine scaffold provide valuable insights. For instance, in a series of 3-aryl-3-oxypropylamine azetidines, the introduction of a naphthyl moiety was shown to increase inhibitory activity at SERT by approximately six-fold compared to a phenyl substituent.

Key findings from this research highlight that both the steric bulk and the electronic properties of the substituents on the azetidine ring are critical for potent activity. The data suggests that larger, lipophilic groups can enhance binding affinity, potentially through increased van der Waals interactions within the receptor's binding pocket.

Effects of Piperidine (B6355638) Moiety Substitution Patterns on Activity Profiles

The piperidine ring is a prevalent scaffold in medicinal chemistry, and its substitution pattern significantly dictates the pharmacological profile of a compound. nih.govresearchgate.net In the context of this compound analogues, modifications to the piperidine moiety can fine-tune receptor affinity and selectivity.

Research on a series of benzoxazole-piperidine derivatives designed as multi-target antipsychotics illustrates the importance of the piperidine substitution. nih.govresearchgate.net In these studies, various substituents were introduced onto the piperidine ring, and the resulting compounds were evaluated for their binding affinities at dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors.

The findings revealed that the nature and position of the substituent on the piperidine ring are critical for achieving the desired multi-target profile. For example, connecting a benzoxazole (B165842) moiety to the piperidine nitrogen via a propyl linker and placing a fluorinated benzo[d]isoxazole group at the 4-position of the piperidine ring resulted in a compound with high affinity for D2, 5-HT1A, and 5-HT2A receptors. nih.gov Altering these substituents led to significant changes in the activity profile. This underscores that the piperidine ring is not merely a linker but an active pharmacophoric element whose decoration is key to modulating biological activity.

Bioisosteric Strategies Involving Azetidine and Piperidine Cores

Bioisosterism, the strategy of replacing a functional group with another that retains similar physical and chemical properties, is a powerful tool in drug design to improve potency, selectivity, and metabolic stability. acs.orgnih.gov Both the azetidine and piperidine cores of the title compound can be subjects of bioisosteric replacement.

The azetidine ring itself can be considered a bioisostere of larger rings, offering a more rigid and three-dimensional structure compared to more flexible acyclic or larger cyclic systems. researchgate.net It has been used as a replacement for phenyl rings or as a constrained analogue of larger heterocycles. For example, spiro-azetidines are explored as bioisosteres for piperazines. researchgate.net Replacing the 3-methyl-azetidinyl group with other small, strained rings like an oxetane (B1205548) or a cyclobutane (B1203170) could modulate properties such as polarity and solubility while attempting to maintain the necessary vector for biological activity.

The piperidine ring is frequently replaced with other six-membered heterocycles like morpholine (B109124) or piperazine (B1678402). acs.org The introduction of a heteroatom, such as oxygen in morpholine, can increase polarity and potentially reduce metabolism at adjacent carbons. However, such changes also affect the basicity (pKa) of the ring nitrogen, which can be critical for receptor interaction. In some instances, replacing a piperidine with a pyrrolidine (B122466) (a five-membered ring) or an acyclic analogue has been shown to lead to a loss of activity, indicating the importance of the six-membered ring scaffold for maintaining the correct orientation of substituents.

Stereochemical Determinants of Pharmacological Activity

Stereochemistry plays a pivotal role in the interaction between a drug molecule and its biological target. The presence of a chiral center at the C3 position of the azetidine ring (due to the methyl group) in this compound means that the compound can exist as two enantiomers (R and S). These enantiomers can exhibit significantly different pharmacological and pharmacokinetic properties.

While direct studies on the enantiomers of this compound are not available in the public literature, the profound impact of stereochemistry on the activity of azetidine derivatives has been clearly demonstrated in other contexts. A compelling example is the study of the four stereoisomers of azetidine-2,3-dicarboxylic acid (ADC) at NMDA receptors. nih.govnih.gov The study revealed dramatic differences in binding affinity and agonist potency among the isomers.

The L-trans-ADC isomer showed the highest affinity (Ki = 10 µM) and was the most potent agonist at the NR1/NR2D receptor subtype (EC50 = 50 µM). nih.govnih.gov In stark contrast, the L-cis-ADC and D-trans-ADC isomers were found to be low-affinity ligands. nih.govnih.gov This demonstrates that a subtle change in the three-dimensional arrangement of substituents on the azetidine ring can lead to a profound loss or gain of biological function. This principle strongly suggests that the R and S enantiomers of this compound would likely display different biological activities, and the separation and individual testing of these isomers would be a critical step in any drug development program.

Computational Studies and Molecular Modeling of 1 3 Methyl 3 Azetidinyl Piperidine Derivatives

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is instrumental in predicting the binding affinity and mode of interaction between a ligand and its target protein at the atomic level.

In the context of 1-(3-methyl-3-azetidinyl)-piperidine derivatives, molecular docking can be employed to screen these compounds against various biological targets. For instance, piperidine-containing compounds have been investigated as ligands for a wide range of receptors, including sigma receptors, cholinesterases, and various enzymes implicated in cancer. rsc.orgnih.govnih.gov The process involves preparing the three-dimensional structures of the ligands and the target protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, calculating a scoring function to estimate the binding affinity for each pose.

Research on similar piperidine (B6355638) derivatives has successfully used molecular docking to identify key interactions. nih.govnih.gov For example, docking studies on piperidine-based sigma 1 receptor (S1R) agonists revealed crucial interactions with amino acid residues in the binding pocket, which was essential for understanding their mechanism of action. rsc.orgnih.gov Similarly, docking analyses of novel piperidine derivatives against cholinesterases have helped to elucidate their binding modes, distinguishing between competitive and non-competitive inhibition. nih.gov

For a hypothetical series of this compound derivatives, docking studies could yield data similar to that presented in the table below, predicting their binding affinity against a potential target like the S1R.

Table 1: Hypothetical Molecular Docking Scores of this compound Derivatives against Sigma 1 Receptor (S1R)

| Compound | Derivative Substitution | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 1 | None | -7.8 | TYR103, GLU172 |

| 2 | 4-Fluoro-benzyl on Piperidine N | -9.2 | TYR103, GLU172, PHE107 |

| 3 | 3,4-Dichloro-benzyl on Piperidine N | -9.8 | TYR103, GLU172, TRP164 |

| 4 | Naphthyl-methyl on Piperidine N | -10.5 | TYR103, GLU172, TRP164, TYR206 |

Note: Data is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Conformational and Binding Analysis

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This allows for a more detailed analysis of the stability of the ligand-protein complex and the conformational changes that may occur upon binding.

Following molecular docking, the most promising ligand-protein complexes are often subjected to MD simulations. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing trajectories that reveal the time evolution of the system. Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex over the simulation time. nih.gov A stable RMSD suggests that the ligand remains securely in the binding pocket. frontiersin.org

Furthermore, MD simulations allow for the detailed study of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the receptor. frontiersin.org This can confirm the interactions predicted by docking and reveal other transient yet important interactions. For this compound derivatives, MD simulations could be used to validate docking poses and assess the stability of their binding to a target protein, ensuring that the predicted interactions are maintained in a dynamic environment. rsc.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. The goal of QSAR is to develop a predictive model that can estimate the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities is collected. Then, a variety of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical properties (e.g., logP), electronic properties, and 3D shape. Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a mathematical equation that correlates the descriptors with the biological activity. nih.govresearchgate.net

The predictive power of a QSAR model is assessed through rigorous internal and external validation techniques. nih.gov For a series of this compound derivatives, a robust QSAR model could guide the design of new analogs with enhanced activity by identifying the key structural features that are either beneficial or detrimental to their biological function. Studies on other piperidine derivatives have successfully used QSAR to develop models for activities such as enzyme inhibition and cytotoxicity. nih.govresearchgate.net

Table 2: Hypothetical QSAR Model Statistics for Anti-cancer Activity of Piperidine Derivatives

| Statistical Parameter | Value | Description |

|---|---|---|

| R² (Coefficient of Determination) | 0.85 | Indicates a good fit of the model to the training data. |

| Q² (Cross-validated R²) | 0.72 | Indicates good internal predictive ability of the model. nih.gov |

| r²_pred (External Validation R²) | 0.78 | Indicates good predictive ability for an external test set. |

| RMSE (Root Mean Square Error) | 0.25 | Represents the average deviation between predicted and actual values. nih.gov |

Note: Data is hypothetical and for illustrative purposes.

Prediction of Physicochemical Parameters Relevant to Biological Activity

The biological activity of a compound is not solely determined by its interaction with a target protein. Its ability to reach the target in the body is equally important. This is governed by its physicochemical properties, which influence its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Computational methods are widely used to predict these properties early in the drug discovery process.

For this compound derivatives, various physicochemical parameters can be calculated using computational tools. These include lipophilicity (logP), aqueous solubility (logS), molecular weight, polar surface area, and the number of hydrogen bond donors and acceptors. These parameters are often used to assess the "drug-likeness" of a compound, with guidelines such as Lipinski's Rule of Five helping to predict oral bioavailability.

Recent studies on other heterocyclic compounds demonstrate the integration of ADME prediction in the design process. nih.govnih.gov These predictions help to identify potential liabilities, such as poor solubility or high metabolic instability, that could hinder the development of a compound. By flagging these issues early, medicinal chemists can modify the structure of the lead compound to improve its pharmacokinetic profile.

Table 3: Predicted Physicochemical Properties for a Hypothetical this compound Derivative

| Property | Predicted Value | Acceptable Range for Oral Drugs |

|---|---|---|

| Molecular Weight ( g/mol ) | 320.45 | < 500 |

| cLogP (Lipophilicity) | 2.8 | < 5 |

| Aqueous Solubility (LogS) | -3.5 | > -4 |

| Polar Surface Area (Ų) | 45.3 | < 140 |

| Hydrogen Bond Donors | 1 | < 5 |

| Hydrogen Bond Acceptors | 3 | < 10 |

| Drug-Likeness Score | 1.15 | > 0 |

Note: Data is hypothetical and for illustrative purposes. The drug-likeness score is a composite score based on multiple parameters. nih.gov

Emerging Research Frontiers and Future Directions

Innovation in Synthetic Methodologies for Novel Analogues

The development of novel analogues of the azetidine-piperidine scaffold is driven by advancements in synthetic organic chemistry. Researchers are continuously seeking more efficient, stereoselective, and versatile methods to create libraries of compounds for biological screening.

Recent strategies have focused on the efficient construction of the core heterocyclic systems. For the piperidine (B6355638) moiety, methodologies that shorten the number of synthesis steps are gaining traction. These include the simultaneous functionalization and hydrogenation of pyridine (B92270) precursors, as well as multicomponent cascade reactions that form several new carbon-nitrogen and carbon-carbon bonds in a single pot. mdpi.com For instance, a one-pot cyclization/reduction cascade of halogenated amides has been developed for the synthesis of substituted piperidines. ajchem-a.com Another innovative approach involves the diastereoselective lithiation and trapping of N-Boc protected methyl piperidines to afford specific trans-isomers, providing a high degree of stereochemical control. nih.gov

Synthesis of the azetidine (B1206935) ring, a strained four-membered heterocycle, has its own challenges. acs.org Modern methods are being developed to overcome these hurdles. One notable advancement is the use of lanthanum triflate (La(OTf)₃) as a catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, which yields azetidines in high yields, even with sensitive functional groups present. frontiersin.org Furthermore, enantioselective methods, such as the copper-catalyzed boryl allylation of azetines, allow for the creation of chiral 2,3-disubstituted azetidines with excellent stereocontrol. acs.org The functionalization of pre-formed azetidine rings is another key strategy. For example, novel 3-substituted azetidines have been synthesized through a sequence involving reduction, Swern oxidation, a Grignard reaction, and subsequent alkylation. nih.govacs.org

These advanced synthetic tools enable the creation of diverse analogues, allowing for systematic exploration of the structure-activity relationship (SAR) of the 1-(3-methyl-3-azetidinyl)-piperidine scaffold.

Table 1: Selected Innovative Synthetic Strategies for Azetidine and Piperidine Scaffolds

| Scaffold | Methodology | Key Features | Reference |

|---|---|---|---|

| Piperidines | Diastereoselective lithiation/trapping | Access to trans-isomers with high stereocontrol. | nih.gov |

| Piperidines | Intramolecular radical C–H amination | Utilizes electrolysis or copper catalysis for cyclization. | mdpi.com |

| Azetidines | La(OTf)₃-catalyzed aminolysis of epoxy amines | High yields, tolerates sensitive functional groups. | frontiersin.org |

| Azetidines | Enantioselective copper-catalyzed boryl allylation | Creates chiral 2,3-disubstituted azetidines with high stereocontrol. | acs.org |

| Azetidines | Strain-Release Functionalization of 1-Azabicyclobutanes | Provides access to an enantiocontrolled library of azetidines. | acs.org |

Discovery of New Therapeutic Applications for Azetidine-Piperidine Scaffolds

The azetidine-piperidine motif is a prevalent structural feature in many biologically active compounds, making it a valuable scaffold in the search for new therapeutics. ajchem-a.comfrontiersin.org Chiral piperidine scaffolds, in particular, are common cores in a large number of pharmaceuticals. researchgate.net Their introduction into molecules can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. researchgate.netthieme-connect.com

Research into analogues has revealed potential applications across several disease areas:

Oncology: Piperidine and its derivatives have been investigated for their anticancer properties, with demonstrated effects against prostate, lung, and breast cancer cell lines. nih.gov The mechanisms often involve the activation of signaling pathways that lead to cancer cell apoptosis. nih.gov In one study, a class of senescence-inducing small molecules with a 1,3-substituted piperidine moiety showed potent antimelanoma activity. thieme-connect.com

Central Nervous System (CNS) Disorders: Azetidine derivatives have been explored as triple reuptake inhibitors (TRIs), which modulate the levels of serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). nih.govacs.org This line of research could lead to the development of new treatments for depression. nih.govacs.org Additionally, piperidine-based compounds have been designed as cocaine analogues to study and potentially treat substance abuse and other neurological disorders like ADHD. nih.gov

Infectious and Inflammatory Diseases: Piperidine-substituted triazine derivatives have shown promise as potential anti-inflammatory and antimicrobial agents. researchgate.net Certain piperidine derivatives have also been synthesized and evaluated for antimalarial activity. mdpi.com

Regenerative Medicine: In the search for inhibitors of LATS1/2 kinases, which are promising targets for therapeutic intervention, researchers have examined the impact of replacing a piperidine ring with an azetidine ring. acs.org While modest changes in activity were observed in this specific case, it highlights the use of this scaffold in exploring complex biological pathways. acs.org

Integration of Advanced Computational and Experimental Approaches

The synergy between computational modeling and experimental synthesis is accelerating the discovery and optimization of new chemical entities based on the azetidine-piperidine scaffold. mit.edu This integrated approach allows for a more rational, structure-based drug design process, saving time and resources compared to traditional trial-and-error methods. mit.edu

Computational techniques are being applied at multiple stages of the research pipeline:

Reaction Prediction: Scientists have successfully used computational models to predict which combinations of precursor molecules will react to form azetidines under photocatalytic conditions. mit.edu By calculating factors like frontier orbital energies, these models can guide synthetic efforts toward more promising reactions. mit.edu

Structure-Activity Relationship (SAR) Studies: Quantitative structure-activity relationship (QSAR) studies are employed to build mathematical models that correlate the chemical structure of compounds with their biological activity. For instance, a comprehensive computational study on piperidine-based derivatives for Alzheimer's disease used 2D-QSAR to identify key molecular descriptors affecting inhibitory activity, which then guided the design of 83 new, potentially more potent derivatives. nih.gov

Binding Mode Analysis: Molecular docking and molecular dynamics (MD) simulations are invaluable tools for visualizing how a ligand interacts with its biological target at the atomic level. nih.govnih.gov Researchers used docking to understand how piperidine-based ligands bind to sigma receptors, revealing a crucial salt bridge interaction that anchors the compounds in the binding site. nih.gov Similarly, MD simulations were used to validate the stability of docking poses for potential Alzheimer's disease inhibitors. nih.gov

Design of Novel Analogues: By understanding the binding pocket of a target protein, computational models can help design new analogues with improved affinity and selectivity. nih.gov This approach was used to create a new series of piperidine-based cocaine analogues, where modeling showed that more flexible substituents could avoid unfavorable interactions with transporter binding sites. nih.gov

Table 2: Application of Computational Methods in Azetidine-Piperidine Research

| Computational Technique | Application | Example Study | Reference |

|---|---|---|---|

| Molecular Docking | Predicting and analyzing the binding pose of ligands in a protein's active site. | Elucidating the binding mode of piperidine derivatives to sigma receptors. | nih.gov |

| Molecular Dynamics (MD) | Simulating the movement of atoms and molecules to assess the stability of ligand-protein complexes. | Validating the interactions of designed inhibitors for Alzheimer's disease targets. | nih.gov |

| QSAR | Correlating chemical structure with biological activity to guide the design of new compounds. | Designing novel piperidine-based inhibitors of cholinesterase and monoamine oxidases. | nih.gov |

| Reaction Modeling | Predicting the feasibility and yield of chemical reactions based on molecular properties. | Guiding the photocatalytic synthesis of azetidines. | mit.edu |

Development of Chemical Probes and Tool Compounds

Beyond direct therapeutic applications, azetidine-piperidine scaffolds are valuable for developing chemical probes and tool compounds. These molecules are essential for basic biological research, allowing scientists to selectively modulate the function of specific proteins (e.g., enzymes, receptors) to dissect complex cellular pathways.

The synthesis of libraries of related compounds is a key step in developing such probes. The National Institutes of Health (NIH) Molecular Libraries Program, for example, details synthetic schemes for modifying scaffolds to create chemical probes. nih.gov A representative synthesis involves the coupling of a piperidine-containing intermediate with various arylboronic acids, followed by further functionalization to generate a diverse set of molecules for screening. nih.gov

The development of novel heterocyclic amino acids, such as N-Boc protected piperidinyl-pyrazole-carboxylates, provides versatile building blocks. nih.gov These building blocks can be incorporated into larger molecules to systematically probe biological space and identify new targets or elucidate the mechanism of action of existing drugs. nih.gov The structural rigidity and defined exit vectors of the azetidine-piperidine motif make it an attractive core for constructing highly specific and potent chemical probes.

Q & A

Q. What are the recommended synthetic pathways for 1-(3-Methyl-3-azetidinyl)-piperidine, and how can reaction efficiency be assessed experimentally?

Methodological Answer: Synthesis typically involves ring-opening or cyclization reactions. For example, azetidine derivatives can be synthesized via nucleophilic substitution or reductive amination. To assess efficiency:

- Reaction Yield : Quantify using gravimetric analysis or HPLC.

- Purity : Validate via NMR (e.g., integration ratios for protons) and LC-MS (mass-to-charge ratio matching).

- Kinetic Monitoring : Use in situ FTIR or GC-MS to track intermediate formation .

- Statistical Evaluation : Compare yields across trials using standard deviation or ANOVA to identify variability .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound, and how should conflicting data be resolved?

Methodological Answer:

- Core Techniques :

- NMR : Assign peaks using 2D experiments (e.g., COSY, HSQC) to resolve overlapping signals.

- HPLC : Optimize mobile phase (e.g., acetonitrile/ammonium buffer) for baseline separation.

- Conflict Resolution :

Q. How should researchers design a preliminary kinetic study for reactions involving this compound?

Methodological Answer:

- Experimental Setup :

- Use pseudo-first-order conditions by maintaining excess reactants.

- Monitor reaction progress via UV-Vis spectroscopy or inline pH probes.

- Data Collection :

- Collect time-dependent concentration data at controlled temperatures (25°C–80°C).

- Analysis :

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

Methodological Answer:

-

Design Setup : Use a 2^k factorial design to test variables:

Factor Low Level (-1) High Level (+1) Temperature 50°C 80°C Catalyst Loading 5 mol% 15 mol% Solvent Ratio (Polar:Nonpolar) 1:1 3:1 -

Response Metrics : Yield, purity, and reaction time.

-

Analysis :

Q. What strategies reconcile discrepancies between computational predictions (e.g., DFT) and experimental outcomes for reactions involving this compound?

Methodological Answer:

- Root-Cause Analysis :

- Validate computational models by comparing calculated vs. experimental vibrational spectra (IR/Raman).

- Adjust solvation models (e.g., COSMO-RS) in DFT simulations to better match experimental solvent effects.

- Iterative Refinement :

Q. How can researchers develop a multi-step purification protocol for this compound, considering its physicochemical properties?

Methodological Answer:

- Stepwise Approach :

- Primary Separation : Use liquid-liquid extraction (pH-dependent partitioning for amine groups).

- Intermediate Purification : Employ flash chromatography with gradient elution (silica gel, hexane/EtOAc).

- Final Polishing : Recrystallization in ethanol/water mixtures.

- Validation :

Q. What methodologies validate proposed reaction mechanisms involving this compound?

Methodological Answer:

- Isotopic Labeling : Introduce deuterium at reactive sites to track hydrogen transfer via MS/MS.

- Kinetic Isotope Effects (KIE) : Compare rates of protiated vs. deuterated substrates.

- Computational Validation :

Q. How can machine learning (ML) be integrated with high-throughput experimentation (HTE) to accelerate derivative synthesis?

Methodological Answer:

- Workflow :

- Data Generation : Use HTE robots to screen reaction conditions (e.g., 96-well plates).

- Feature Engineering : Encode variables (e.g., solvent polarity, catalyst type) as ML inputs.

- Model Training : Train neural networks on yield/purity data.

- Implementation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.